3,4-Dihydropyrimido[5,4-d]pyrimidine
Description
Properties
CAS No. |
100047-44-7 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.142 |
IUPAC Name |
5,8-dihydropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H6N4/c1-5-6(10-3-7-1)2-8-4-9-5/h1,3-4H,2H2,(H,8,9) |
InChI Key |
HFBHECKUQKDKGI-UHFFFAOYSA-N |
SMILES |
C1C2=NC=NC=C2NC=N1 |
Synonyms |
Pyrimido[5,4-d]pyrimidine, 3,4-dihydro- (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Importance
3,4-Dihydropyrimido[5,4-d]pyrimidines are synthesized through various methods, including the Dimroth rearrangement and one-pot reactions involving piperidine and aldehydes. These compounds serve as "privileged structures" in drug discovery, meaning they can interact with multiple biological targets due to their structural versatility .
Table 1: Synthesis Methods of 3,4-Dihydropyrimido[5,4-d]pyrimidine
| Synthesis Method | Description |
|---|---|
| Dimroth Rearrangement | Converts 3,4-dihydropyrimido[5,4-d]pyrimidines to aromatic derivatives through piperidine reaction. |
| One-Pot Reaction | Involves acetylacetone and catalysis under solvent-free conditions for efficient synthesis. |
Biological Activities
The biological relevance of 3,4-dihydropyrimido[5,4-d]pyrimidines includes a wide range of pharmacological effects:
- Anticancer Activity : These compounds have shown promise in inhibiting various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with notable efficacy .
- Anti-inflammatory Effects : Certain derivatives exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antiviral Properties : Research indicates potential effectiveness against viral infections such as HIV and herpes simplex virus .
Table 2: Biological Activities of this compound Derivatives
Case Studies
Several case studies highlight the applications of this compound in drug development:
-
Case Study 1: Anticancer Drug Development
A series of pyrimido derivatives were synthesized and tested for their anticancer properties. Compound 40 showed high potency against multiple cancer cell lines with selective inhibition of EGFR pathways . -
Case Study 2: Anti-inflammatory Agents
Research demonstrated that specific derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives in chronic inflammatory conditions .
Q & A
Q. What are the common synthetic strategies for preparing 3,4-Dihydropyrimido[5,4-d]pyrimidine derivatives?
Answer: The synthesis of this scaffold typically involves:
- Tandem reactions : A one-pot approach using sequential cyclization and functionalization, as demonstrated in the synthesis of 4,8-disubstituted derivatives via a tandem reaction (e.g., coupling with aldehydes and barbituric acid derivatives) .
- Solvent-free nanocatalysis : Utilizing catalysts like sulfonated nanoporous silica (SNPS-AT/SO3H) under solvent-free conditions to achieve high yields (85–90%) and thermal stability (up to 550°C) .
- Regioselective protocols : Silica sodium carbonate-mediated reactions to control substitution patterns, critical for generating bioactive analogs .
Q. Key Variables Influencing Yields :
- Catalyst type (e.g., SNPS-AT/SO3H vs. traditional acids).
- Solvent vs. solvent-free conditions (solvent-free methods reduce side reactions).
- Temperature (e.g., 550°C for nanocatalyst stability) .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing between 4- and 8-position substituents) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for novel derivatives .
- Differential Thermogravimetric Analysis (DTG) : Assesses thermal stability during synthesis (e.g., decomposition at 550°C for solvent-free reactions) .
- X-ray Crystallography : Resolves ambiguous structural assignments in complex derivatives .
Q. What are the primary pharmacological targets of pyrimido[5,4-d]pyrimidine derivatives?
Answer:
- GPR119 Agonists : 4,8-Disubstituted derivatives show promise in type 2 diabetes research by enhancing glucose-dependent insulin secretion .
- Adenosine Receptor Antagonists : Thiazolo[5,4-d]pyrimidines exhibit nanomolar affinity for A1/A2A receptors, relevant to neurodegenerative and cardiovascular diseases .
- CXCR2 Chemokine Receptor Antagonists : Pyrido[3,4-d]pyrimidines modulate inflammatory responses, with potential applications in autoimmune disorders .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of polysubstituted derivatives?
Answer:
- Nanocatalyst Design : SNPS-AT/SO3H promotes regioselective cyclization in solvent-free conditions, minimizing byproducts .
- Directing Groups : Use of 2,3-difluorobenzyl thiol or amines to steer substitutions to specific positions (e.g., Scheme 5 in ) .
- Solvent Optimization : Polar aprotic solvents (e.g., ACN) enhance reactivity at electron-deficient positions .
Q. Case Study :
- Substituting 1,3-dimethyl barbituric acid at the 4-position of the core structure achieved 85% regioselectivity using SNPS-AT/SO3H .
Q. How do researchers address contradictions in reported synthetic yields across methodologies?
Answer:
- Variable Analysis : Compare catalyst efficiency (e.g., SNPS-AT/SO3H vs. silica sodium carbonate), solvent polarity, and reaction time. For example, solvent-free conditions increased yields by 15–20% compared to traditional methods .
- Reproducibility Protocols : Standardize reaction scales and purification techniques (e.g., column chromatography vs. recrystallization) to mitigate batch-to-batch variability .
Q. Example :
- A tandem reaction using 4-chlorobenzaldehyde yielded 75% product in ACN but only 60% in THF due to solvent polarity effects .
Q. What strategies optimize structure-activity relationship (SAR) studies for GPR119 agonists?
Answer:
Q. How are pharmacological activities validated against adenosine receptors?
Answer:
- Radioligand Binding Assays : Use [3H]-DPCPX for A1 and [3H]-ZM241385 for A2A receptors to determine Ki values (e.g., compound 18: A1 Ki = 1.9 nM, A2A Ki = 0.06 nM) .
- Functional Antagonism : Measure cAMP production in CHO cells to confirm receptor blockade .
- Behavioral Models : Assess antidepressant efficacy in forced swim tests (FST) and tail suspension tests (TST) in mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
